1-(2-Amino-4-mercaptophenyl)-3-chloropropan-2-one

Description

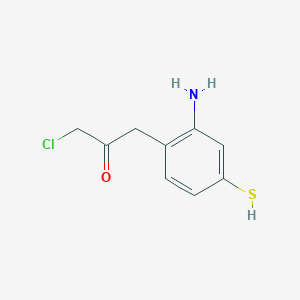

1-(2-Amino-4-mercaptophenyl)-3-chloropropan-2-one is a chlorinated ketone derivative featuring a 2-amino-4-mercaptophenyl substituent. Its molecular formula is C₉H₉ClNOS, with a calculated molar mass of ~214.5 g/mol. The compound contains four distinct functional groups:

- Amino (-NH₂): Enhances solubility in polar solvents and enables participation in hydrogen bonding or coordination chemistry.

- Mercapto (-SH): Introduces thiol reactivity (e.g., disulfide bond formation) and increases acidity (pKa ~10) compared to hydroxyl or ether groups.

- Ketone (C=O): Participates in carbonyl chemistry, such as condensation or reduction reactions.

This combination of functional groups suggests applications in pharmaceutical synthesis (e.g., protease inhibitors) or as a ligand in metal coordination complexes. However, its precise crystallographic data and biological activity remain understudied in the literature. Structural characterization of analogous compounds often employs X-ray crystallography using programs like SHELX .

Properties

Molecular Formula |

C9H10ClNOS |

|---|---|

Molecular Weight |

215.70 g/mol |

IUPAC Name |

1-(2-amino-4-sulfanylphenyl)-3-chloropropan-2-one |

InChI |

InChI=1S/C9H10ClNOS/c10-5-7(12)3-6-1-2-8(13)4-9(6)11/h1-2,4,13H,3,5,11H2 |

InChI Key |

JHGODCVJRYWVLB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1S)N)CC(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-4-mercaptophenyl)-3-chloropropan-2-one typically involves the reaction of 2-amino-4-mercaptophenol with 3-chloropropanone under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure cost-effectiveness and efficiency. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-4-mercaptophenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The carbonyl group in the chloropropanone moiety can be reduced to form alcohols.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) are employed under basic conditions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Alcohols.

Substitution: Amines or thioethers.

Scientific Research Applications

1-(2-Amino-4-mercaptophenyl)-3-chloropropan-2-one is utilized in various scientific research fields, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In the study of enzyme inhibition and protein interactions.

Industry: Used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-mercaptophenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. The amino and mercapto groups can form covalent bonds with active sites of enzymes or proteins, leading to inhibition or modification of their activity. The chloropropanone moiety can also participate in nucleophilic substitution reactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional differences between 1-(2-Amino-4-mercaptophenyl)-3-chloropropan-2-one and two related compounds:

Key Comparative Insights:

Functional Group Influence on Reactivity: The mercapto group in the target compound distinguishes it from the trifluoromethoxy group in and the dichlorophenyl/alkene system in . Thiols (-SH) are more nucleophilic and acidic than ethers (-O-) or halogens (-Cl), enabling unique reactivity in redox or coupling reactions.

Physicochemical Properties: Polarity: The target compound’s amino and mercapto groups increase hydrophilicity compared to the lipophilic dichlorophenyl () and trifluoromethoxy () derivatives. Molecular Interactions: Halogen atoms in may facilitate halogen bonding in crystal lattices, whereas the target compound’s -NH₂ and -SH groups promote hydrogen bonding .

In contrast, the target compound’s saturated backbone may limit such effects. Crystallographic studies of using SHELX software reveal planar aromatic systems, while the target compound’s structure likely exhibits non-coplanar geometry due to steric hindrance from -SH and -NH₂ groups.

Applications: Pharmaceutical Potential: The target compound’s thiol group could make it a candidate for cysteine-targeting drugs. The trifluoromethoxy derivative () may exhibit improved blood-brain barrier penetration due to lipophilicity. Material Science: The dichlorophenyl compound () might serve in optoelectronic materials due to its conjugated system, whereas the target compound’s reactivity suits chemical synthesis.

Research Findings and Methodological Considerations

- SHELX Software : Widely used for crystallographic refinement of small molecules (e.g., ), enabling precise determination of substituent effects on molecular packing .

- Synthetic Challenges : The mercapto group in the target compound may complicate synthesis due to oxidation sensitivity, unlike the stable trifluoromethoxy group in .

- Thermal Stability : Halogenated aromatics (as in ) typically exhibit higher thermal stability than thiol-containing compounds, which may dimerize under heat.

Biological Activity

1-(2-Amino-4-mercaptophenyl)-3-chloropropan-2-one, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C₉H₈ClN₃OS

- Molecular Weight : 233.69 g/mol

This structure comprises an amino group, a mercapto group, and a chloropropanone moiety, which contribute to its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The mercapto group can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity.

- Receptor Modulation : The amino group may participate in hydrogen bonding with receptor sites, influencing signaling pathways.

These interactions suggest that the compound could serve as a lead for developing novel therapeutic agents targeting specific diseases.

Biological Activities

Research has demonstrated various biological activities associated with this compound:

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. For instance, modifications to the core structure have resulted in compounds showing IC₅₀ values in the low micromolar range against human cancer cells.

- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent, particularly against Gram-positive bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

- Anti-inflammatory Effects : In vitro studies have suggested that this compound can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Anticancer | HeLa (Cervical Cancer) | 5.0 | |

| Antimicrobial | Staphylococcus aureus | 10.0 | |

| Anti-inflammatory | RAW 264.7 Macrophages | 15.0 |

Notable Research Findings

- Anticancer Activity : A study reported that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including HeLa and MCF-7, with IC₅₀ values ranging from 5 to 15 µM depending on structural modifications .

- Antimicrobial Studies : Research indicated that this compound demonstrated effective antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics .

- Inflammation Modulation : In vitro assays using RAW 264.7 macrophages showed that treatment with this compound reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential therapeutic applications in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.